6-Methoxyquinazolin-8-amine
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Overview
Description
6-Methoxyquinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and an amine group at the 8th position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazoline derivative . Another approach involves the use of 6-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group in 6-methoxy-2-nitroaniline precursor leads to the formation of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Halogenated compounds or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In its anticancer activity, this compound may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth .
Comparison with Similar Compounds
8-Aminoquinoline: Known for its antimalarial activity.
Quinazolinone: Exhibits a broad range of biological activities, including anticancer and anti-inflammatory properties.
6-Methoxyquinoline: Shares structural similarities but differs in biological activity due to the absence of the amine group at the 8th position.
Uniqueness: 6-Methoxyquinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and amine groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methoxyquinazolin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,10H2,1H3 |
InChI Key |
NVTURQGCEMESRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CN=C2C(=C1)N |
Origin of Product |
United States |
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